3-Methyldigitoxigenin
Description
3-Methyldigitoxigenin is a derivative of digitoxigenin, the aglycone core of cardiac glycosides such as digoxin and digitoxin. Cardiac glycosides are renowned for their therapeutic role in treating heart failure and arrhythmias due to their inhibition of Na⁺/K⁺-ATPase, which enhances myocardial contractility.
Properties
CAS No. |
55547-62-1 |
|---|---|
Molecular Formula |
C24H36O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-3,10,13-trimethyl-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C24H36O4/c1-21(26)10-11-22(2)16(13-21)4-5-19-18(22)6-8-23(3)17(7-9-24(19,23)27)15-12-20(25)28-14-15/h12,16-19,26-27H,4-11,13-14H2,1-3H3/t16-,17-,18+,19-,21+,22+,23-,24+/m1/s1 |
InChI Key |
GWHJWJZEZYIWNA-GJZHUCONSA-N |
SMILES |
CC1(CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C)O |
Isomeric SMILES |
C[C@@]1(CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)C)O |
Canonical SMILES |
CC1(CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C)O |
Synonyms |
3-methyldigitoxigenin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound | Substituent at Position 3 | Substituent at Position 12 | Solubility (Methanol-Chloroform) | Pharmacological Activity |
|---|---|---|---|---|
| 3-Methyldigitoxigenin | Methyl (-CH₃) | None | Moderate (inferred) | Likely reduced polarity |
| Digitoxigenin | Hydroxyl (-OH) | None | High | High Na⁺/K⁺-ATPase inhibition |
| 12β-Hydroxydigitoxin | Hydroxyl (-OH) | Hydroxyl (-OH) | High | Enhanced stability |
| Digoxin | Hydroxyl (-OH) | Hydroxyl (-OH) | High | Clinically used cardiac glycoside |
Key Findings:
Structural Impact : The methyl group at position 3 in this compound reduces polarity compared to hydroxyl-bearing analogs like digitoxigenin. This may lower aqueous solubility and alter membrane permeability .
Pharmacological Implications: Hydroxyl groups in digitoxigenin and digoxin enhance hydrogen bonding with Na⁺/K⁺-ATPase, critical for their activity.
Analytical Methods : High-performance liquid chromatography (HPLC) protocols for digitoxigenin derivatives, such as those used for 12β-hydroxydigitoxin purity testing, are applicable to this compound for quantifying related substances and impurities .
Research Findings and Clinical Relevance
- Stability and Metabolism: Methylation often enhances lipophilicity, which could prolong the half-life of this compound compared to hydroxylated analogs. However, this may also increase the risk of accumulation and toxicity, a concern noted in lipophilic cardiac glycosides .
- Synthetic Challenges : The introduction of a methyl group requires precise regioselective synthesis, as seen in diphenylamine analog preparation methods, to avoid unwanted byproducts .
- Toxicological Profile : While dimethylaniline (a methylated aromatic amine) is highly toxic, the methyl group in this compound is part of a steroidal framework, likely mitigating acute toxicity. However, long-term effects remain unstudied .
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